molecular formula C24H18BrN3O B14125958 2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide

2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B14125958
M. Wt: 444.3 g/mol
InChI Key: CRGLUNQCBWUDBW-YSMPRRRNSA-N
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Description

2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound with a molecular formula of C23H17BrN4O This compound is notable for its unique structure, which includes a quinoline core, a bromophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a bromine-containing reagent.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with 4-methylbenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)quinoline: Shares the quinoline core and bromophenyl group but lacks the carbohydrazide moiety.

    N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide: Similar structure but without the bromophenyl group.

Uniqueness

2-(4-bromophenyl)-N’-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, bromophenyl group, and carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18BrN3O

Molecular Weight

444.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C24H18BrN3O/c1-16-6-8-17(9-7-16)15-26-28-24(29)21-14-23(18-10-12-19(25)13-11-18)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15-

InChI Key

CRGLUNQCBWUDBW-YSMPRRRNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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